molecular formula C12H12N2O B1305238 6-(o-Tolyloxy)pyridin-3-amine

6-(o-Tolyloxy)pyridin-3-amine

Cat. No.: B1305238
M. Wt: 200.24 g/mol
InChI Key: FKZIVMODFXEOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(o-Tolyloxy)pyridin-3-amine is a pyridine derivative featuring an ortho-tolyloxy (2-methylphenoxy) substituent at the 6-position and an amino group at the 3-position of the pyridine ring. The ortho isomer’s steric profile and electronic effects are expected to differ significantly from para-substituted analogs due to proximity between the methyl group and the pyridine ring.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-(2-methylphenoxy)pyridin-3-amine

InChI

InChI=1S/C12H12N2O/c1-9-4-2-3-5-11(9)15-12-7-6-10(13)8-14-12/h2-8H,13H2,1H3

InChI Key

FKZIVMODFXEOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 6-(p-Tolyloxy)pyridin-3-amine (para isomer):
    • Exhibits a linear spatial arrangement, minimizing steric hindrance between the methyl group and pyridine ring.
    • Higher symmetry may enhance crystallinity compared to the ortho isomer .

Electronic Effects of Substituents

Compound Name Substituent Electronic Effect Molecular Weight (g/mol) CAS Number
6-(p-Tolyloxy)pyridin-3-amine p-Methylphenoxy Electron-donating (via O) 200.24 752969-65-6
6-(Trifluoromethoxy)pyridin-3-amine CF₃O- Electron-withdrawing 178.11 135900-33-3
6-(Difluoromethyl)pyridin-3-amine CHF₂- Moderate electron-withdrawing 143.12 (base) 2173999-69-2
6-(Thiophen-3-yl)pyridin-3-amine Thiophene π-Conjugated, polarizable 176.24 1159815-63-0
  • Electron-donating groups (e.g., p-Tolyloxy) increase the electron density of the pyridine ring, enhancing the basicity of the amino group.

Physicochemical Properties

  • Melting Points: 6-(Trifluoromethoxy)pyridin-3-amine: 31–33°C (predicted) . 6-(p-Tolyl)pyridin-3-amine (non-oxy analog): No direct data, but the absence of oxygen reduces hydrogen-bonding capacity, likely lowering melting points compared to oxy derivatives .
  • Solubility :
    • 6-(3-Methylbutoxy)pyridin-3-amine (C₁₀H₁₆N₂O): The bulky alkoxy group increases hydrophobicity, suggesting lower aqueous solubility than o-Tolyloxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.